molecular formula C16H12BrNO4 B4057904 4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

Cat. No.: B4057904
M. Wt: 362.17 g/mol
InChI Key: LEFJIMIEVMCCRN-UHFFFAOYSA-N
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Description

The compound “4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid” is a derivative of benzo[de]isoquinoline, which is a polycyclic aromatic compound . The molecule contains a bromine atom and two carbonyl groups (C=O), which are part of a 1,3-dioxo group. It also has a butanoic acid group attached to it.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[de]isoquinoline core, with a bromine atom and a 1,3-dioxo group attached to it. The butanoic acid group would likely be on the periphery of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. The bromine atom could potentially be replaced in a substitution reaction. The carbonyl groups in the 1,3-dioxo group could undergo addition reactions. The carboxylic acid group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

One study discusses the one-pot synthesis of dynamic 2-substituted benzoxazinones and their corresponding quinazolinones, highlighting the potential for biological activity. This research outlines the reactions of similar brominated compounds towards various nucleophiles, leading to compounds expected to have interesting biological activities (El-hashash, Azab, & Morsy, 2016). This indicates the utility of brominated benzoisoquinolin derivatives in synthesizing compounds with potential biological applications.

Antiviral and Cytotoxic Activities

Another area of research involves the synthesis and evaluation of derivatives for antiviral and cytotoxic activities. For example, compounds synthesized from related brominated quinazolinones were evaluated for their antiviral activity against viruses such as HIV and HSV, with certain derivatives showing distinct antiviral properties (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010). This underscores the potential of these compounds in the development of new antiviral drugs.

Optical and Fluorescent Sensors

Compounds derived from brominated benzoisoquinolinones have been explored for their optical and fluorescent properties. A study involving a sensor based on a hydrazide-naphthalic anhydride conjugate, which includes a brominated benzoisoquinolinone unit, demonstrated selective detection of Al3+ ions, showcasing the compound's application in developing fluorescent sensors for metal ions (Anand, Kumar, & Sahoo, 2018).

Organotin(IV) Carboxylates

The synthesis and characterization of organotin(IV) carboxylates based on amide carboxylic acids, including derivatives of benzo[de]isoquinolin-2-yl-acetic acid, reveal the structural diversity and potential applications of these compounds in materials science and coordination chemistry (Xiao et al., 2013).

Future Directions

The study of benzo[de]isoquinoline derivatives is a rich field with many potential applications in medicinal chemistry and materials science . This particular compound, with its unique combination of functional groups, could be of interest for future research.

Properties

IUPAC Name

4-(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4/c17-12-7-6-11-14-9(12)3-1-4-10(14)15(21)18(16(11)22)8-2-5-13(19)20/h1,3-4,6-7H,2,5,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFJIMIEVMCCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
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4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
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4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
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4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
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4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
Reactant of Route 6
4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

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